

A Comparative Guide to ^{13}C NMR Spectral Data of Substituted Quinolines

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Compound of Interest

Compound Name: 4-Bromo-6-methoxy-2-methylquinoline

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This guide provides a comprehensive comparison of ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for a variety of substituted quinolines. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, making the precise characterization of these molecules essential. This document offers a centralized resource of ^{13}C NMR chemical shifts for variously substituted quinolines, a detailed experimental protocol for data acquisition, and a visual representation of the analytical workflow to aid researchers in their structural elucidation efforts.

^{13}C NMR Chemical Shift Data for Substituted Quinolines

The following table summarizes the ^{13}C NMR chemical shifts (δ in ppm) for quinoline and a range of its substituted derivatives. These values are crucial for understanding the electronic effects of different substituents on the quinoline ring system. The data has been compiled from various spectroscopic sources and is presented to facilitate comparison. Please note that chemical shifts can be influenced by the solvent and experimental conditions.

Substituent & Position	Solvent	C2	C3	C4	C4a	C5	C6	C7	C8	C8a
Unsubstituted	CDCl ₃	150.2	121.1	136.0	128.2	129.5	126.6	127.7	129.4	148.3
2-Methyl	CDCl ₃	158.9	121.8	135.9	128.7	129.1	126.2	127.2	128.2	147.9
4-Chloro	CDCl ₃	151.2	122.9	142.1	129.4	130.4	127.1	128.9	125.1	149.3
6-Bromo[1]	CDCl ₃	150.9	122.9	136.2	129.7	132.3	118.8	130.9	129.9	147.2
6-Methoxy	CDCl ₃	149.1	105.1	134.8	129.1	130.1	157.9	122.1	121.3	144.5
7-Chloro-2-methyl[2]	CDCl ₃	159.5	122.1	135.8	128.5	128.1	127.5	134.9	128.9	148.1
8-Methyl[3][4]	CDCl ₃	149.8	120.9	136.3	128.5	129.0	125.8	126.0	137.5	147.2
8-Nitro	CDCl ₃	151.3	123.9	136.5	126.1	130.1	123.4	129.2	144.2	143.9
2-Amin	DMSO-d ₆	161.4	109.1	137.5	127.8	128.4	121.9	124.3	114.9	148.1

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3-Hydroxy	DMSO-d ₆	146.1	122.3	129.9	126.2	127.9	124.5	125.1	119.8	143.5
4-Cyanophenol	DMSO-d ₆	151.9	110.1	149.2	129.8	131.2	128.3	130.5	126.1	149.9
2-Methyl-4-(trifluoromethyl)phenol	CDCl ₃	158.3	118.9	134.3 (q)	129.5	130.1	127.2	123.7	123.4	148.6

Note: Data for some compounds is compiled from multiple sources and may represent typical values. "q" denotes a quartet splitting pattern due to coupling with the trifluoromethyl group.

Experimental Protocol for ¹³C NMR Spectroscopy of Substituted Quinolines

This section provides a detailed methodology for the acquisition of high-quality ¹³C NMR spectra for substituted quinoline compounds.

1. Sample Preparation

- **Sample Purity:** Ensure the substituted quinoline sample is of high purity to avoid interference from impurities in the NMR spectrum.
- **Sample Amount:** Weigh approximately 50-100 mg of the solid sample or use a sufficient amount of liquid sample.
- **Solvent Selection:** Choose a deuterated solvent in which the sample is readily soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can slightly affect the chemical shifts.

- **Dissolution:** Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
- **Internal Standard (Optional):** Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm. Many modern spectrometers can reference the spectrum to the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- **Tuning and Matching:** Tune and match the probe for the ^{13}C frequency to ensure optimal sensitivity.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
- **Acquisition Parameters (Typical for a 400 MHz Spectrometer):**
 - **Pulse Program:** A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
 - **Spectral Width (SW):** Approximately 200-250 ppm to cover the entire range of possible ^{13}C chemical shifts.
 - **Acquisition Time (AQ):** Typically 1-2 seconds.
 - **Relaxation Delay (D1):** A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
 - **Number of Scans (NS):** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

The number of scans will depend on the sample concentration.

3. Data Processing and Analysis

- **Fourier Transformation:** Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) followed by a Fourier transform to obtain the frequency-domain spectrum.
- **Phasing:** Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
- **Baseline Correction:** Apply a baseline correction to obtain a flat baseline.
- **Referencing:** Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl_3 at 77.16 ppm).
- **Peak Picking and Integration:** Identify and list the chemical shifts of all peaks. Integration of ^{13}C signals is generally not as reliable as in ^1H NMR for determining the relative number of carbons unless specific experimental conditions are met.

Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of ^{13}C NMR data for substituted quinolines.



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Caption: Workflow for ^{13}C NMR analysis of substituted quinolines.

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